3-(Ethyl(6-(hydroxymethyl)pyridin-2-yl)amino)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethyl(6-(hydroxymethyl)pyridin-2-yl)amino)propanenitrile is an organic compound with a complex structure that includes a pyridine ring, an ethyl group, a hydroxymethyl group, and a propanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethyl(6-(hydroxymethyl)pyridin-2-yl)amino)propanenitrile typically involves the reaction of 2-aminopyridine with ethyl acrylate under specific conditions. The process includes the use of anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction is carried out under nitrogen protection, with oil bath heating to control the temperature between 120-160°C for 16-20 hours . The resulting product is then purified through a series of washing and recrystallization steps to obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The raw materials used are generally inexpensive and readily available, making the industrial synthesis cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
3-(Ethyl(6-(hydroxymethyl)pyridin-2-yl)amino)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-(Ethyl(6-(hydroxymethyl)pyridin-2-yl)amino)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Ethyl(6-(hydroxymethyl)pyridin-2-yl)amino)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(pyridin-2-ylamino)propanoate
- 3-(Pyridin-2-ylamino)propanenitrile
- 6-(Hydroxymethyl)pyridin-2-ylamine
Uniqueness
3-(Ethyl(6-(hydroxymethyl)pyridin-2-yl)amino)propanenitrile is unique due to the presence of both the hydroxymethyl and nitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H15N3O |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
3-[ethyl-[6-(hydroxymethyl)pyridin-2-yl]amino]propanenitrile |
InChI |
InChI=1S/C11H15N3O/c1-2-14(8-4-7-12)11-6-3-5-10(9-15)13-11/h3,5-6,15H,2,4,8-9H2,1H3 |
InChI Key |
PUOSVHWBDRCZSB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC#N)C1=CC=CC(=N1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.